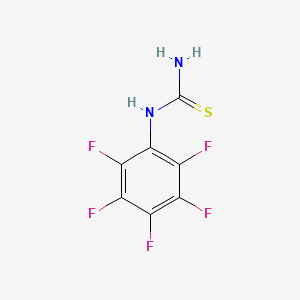

1-Pentafluorophenyl-2-thiourea

Description

The exact mass of the compound 1-(Perfluorophenyl)thiourea is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Pentafluorophenyl-2-thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Pentafluorophenyl-2-thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5N2S/c8-1-2(9)4(11)6(14-7(13)15)5(12)3(1)10/h(H3,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRHDLIKBWNPJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379762 | |

| Record name | n-(pentafluorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

715-60-6 | |

| Record name | n-(pentafluorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 715-60-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 1-Pentafluorophenyl-2-thiourea

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Pentafluorophenyl-2-thiourea

Foreword: The Strategic Importance of Fluorinated Thioureas

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. The pentafluorophenyl group, in particular, offers a unique combination of steric bulk, high electronegativity, and metabolic stability, making it a privileged moiety. When coupled with the versatile thiourea functional group—a known pharmacophore and a powerful hydrogen-bond donor/acceptor—the resultant molecule, 1-Pentafluorophenyl-2-thiourea, emerges as a valuable building block.[1][2] Its applications span from intermediates in the synthesis of complex heterocycles to potential agrochemical and pharmaceutical agents.[1][3][4]

This guide provides a comprehensive, field-proven walkthrough of the synthesis and rigorous characterization of 1-Pentafluorophenyl-2-thiourea (CAS No. 715-60-6).[1][5][6][7] It is designed for researchers and development professionals, emphasizing not only the procedural steps but the underlying chemical principles and rationale that ensure reproducibility and validation.

Part 1: Synthesis Pathway and Mechanism

The synthesis of N-substituted thioureas is most reliably achieved through the nucleophilic addition of an amine to an isothiocyanate.[3][4][8] This pathway is efficient and high-yielding. The synthesis of our target compound follows a straightforward, two-stage conceptual workflow: preparation of the key isothiocyanate intermediate, followed by its reaction with an ammonia source.

The Causality of Reagent Selection

The chosen synthetic route hinges on the reaction between pentafluorophenyl isothiocyanate and ammonia.[9]

-

Pentafluorophenyl Isothiocyanate (C₆F₅NCS): This is the electrophilic component. The strong electron-withdrawing nature of the five fluorine atoms makes the central carbon of the isothiocyanate group (-N=C=S) highly susceptible to nucleophilic attack.[1] This precursor is commercially available but can also be synthesized from pentafluoroaniline using various methods, such as reaction with phenyl chlorothionoformate or carbon disulfide-based protocols.[10][11] It is a moisture-sensitive liquid.[12]

-

Ammonia (NH₃): This serves as the nucleophile. The lone pair of electrons on the nitrogen atom readily attacks the electrophilic carbon of the isothiocyanate. An aqueous solution of ammonia is typically used for ease of handling and to serve as a solvent.

Reaction Mechanism: A Step-by-Step Analysis

The core of the synthesis is a classic nucleophilic addition reaction. The lone pair of the ammonia nitrogen atom attacks the central carbon of the isothiocyanate. This forces the pi electrons of the C=N double bond to move to the nitrogen and the C=S pi electrons to the sulfur, forming a resonance-stabilized intermediate. Subsequent proton transfer steps result in the final, stable thiourea product.

Experimental Protocol: Synthesis of 1-Pentafluorophenyl-2-thiourea

This protocol is a representative procedure and should be adapted based on laboratory-specific conditions and safety assessments. All work should be performed in a well-ventilated fume hood.

Materials:

-

Pentafluorophenyl isothiocyanate (≥97%)[13]

-

Concentrated aqueous ammonia (e.g., 28-30%)

-

Ethanol or Tetrahydrofuran (THF)

-

Deionized water

-

Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve pentafluorophenyl isothiocyanate (e.g., 10 mmol) in 50 mL of a suitable organic solvent like ethanol or THF. The choice of solvent is crucial; it must solubilize the isothiocyanate without reacting with it.

-

Nucleophilic Addition: Cool the solution in an ice bath to 0-5 °C. This is a key control step to manage the exothermicity of the reaction.

-

Slowly add an excess of concentrated aqueous ammonia (e.g., 20 mmol, 2 equivalents) dropwise to the stirred solution over 15-20 minutes. The formation of a white or off-white precipitate is typically observed.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours to ensure the reaction goes to completion.

-

Product Isolation: Reduce the solvent volume by approximately half using a rotary evaporator.

-

Precipitation & Filtration: Add 100 mL of cold deionized water to the concentrated mixture to precipitate the product fully. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product on the filter with several portions of cold deionized water to remove unreacted ammonia and other water-soluble impurities.

-

Drying: Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight. The expected appearance is an off-white to light yellow powder.[7]

Part 2: Comprehensive Characterization

Rigorous characterization is a self-validating system that confirms the identity, structure, and purity of the synthesized compound. A multi-technique approach is non-negotiable for ensuring scientific integrity.

Spectroscopic Data

The combination of FT-IR, NMR, and Mass Spectrometry provides an unambiguous structural fingerprint of the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is ideal for identifying key functional groups. The spectrum of 1-Pentafluorophenyl-2-thiourea is expected to show characteristic absorption bands.[14]

-

~3400-3100 cm⁻¹: N-H stretching vibrations of the -NH and -NH₂ groups. The presence of multiple bands in this region is typical for thioureas.

-

~1600-1500 cm⁻¹: N-H bending and C-N stretching vibrations.

-

~1520 & ~1000 cm⁻¹: Strong C-F stretching vibrations, characteristic of the pentafluorophenyl ring.

-

~1350 cm⁻¹: C=S stretching vibration. This "thioamide" band is a key diagnostic peak.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework and the fluorine environment.[14][15][16]

-

¹H-NMR: The spectrum will be relatively simple. Expect broad singlets for the protons of the -NH- and -NH₂ groups. The chemical shifts can vary depending on the solvent and concentration due to hydrogen bonding.

-

¹³C-NMR: The most diagnostic signal is the thiocarbonyl carbon (C=S), which is expected to appear significantly downfield, typically in the range of 180-184 ppm.[15] Signals for the carbons of the pentafluorophenyl ring will also be present, showing characteristic C-F coupling.

-

¹⁹F-NMR: This is crucial for confirming the pentafluorophenyl group. A complex multiplet pattern is expected, with signals corresponding to the ortho, meta, and para fluorine atoms.

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

Physicochemical and Elemental Data

These methods provide data on purity and elemental composition.

-

Melting Point: A sharp melting point range is a strong indicator of high purity.

-

Elemental Analysis: The calculated elemental composition serves as a final check of purity and identity.

-

Calculated for C₇H₃F₅N₂S: C, 34.72%; H, 1.25%; N, 11.57%; S, 13.24%. Experimental values should be within ±0.4% of these theoretical values.[14]

-

Summary of Characterization Data

| Technique | Parameter | Expected Result |

| Appearance | Physical State | Off-white to light yellow powder[7] |

| FT-IR | N-H Stretch | ~3400-3100 cm⁻¹ |

| C-F Stretch | ~1520 & ~1000 cm⁻¹ | |

| C=S Stretch | ~1350 cm⁻¹ | |

| ¹³C-NMR | C=S Chemical Shift | ~180-184 ppm[15] |

| Mass Spec (ESI-MS) | Molecular Ion [M]⁺ | m/z ≈ 242 |

| Elemental Analysis | %C, %H, %N, %S | Matches theoretical values for C₇H₃F₅N₂S |

Part 3: Safety, Handling, and Storage

Safety & Handling:

-

The precursor, pentafluorophenyl isothiocyanate, is harmful if swallowed, inhaled, or absorbed through the skin. It can cause skin and respiratory sensitization.[13]

-

The final product, 1-Pentafluorophenyl-2-thiourea, should be handled with care, assuming potential toxicity. It is noted to have a strong stench.[5]

-

Always use appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be conducted within a certified chemical fume hood.

Storage:

-

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[12]

Conclusion

This guide has detailed a robust and verifiable pathway for the synthesis of 1-Pentafluorophenyl-2-thiourea, a compound of significant interest in chemical and pharmaceutical development. By understanding the rationale behind the synthetic strategy—a nucleophilic addition to a highly activated isothiocyanate—and employing a comprehensive suite of analytical techniques, researchers can confidently produce and validate this valuable molecular building block. The provided protocols and characterization data serve as a reliable foundation for its application in further research and development endeavors.

References

- A Comparative Guide to Analytical Methods for the Detection of Thiourea Derivatives - Benchchem. (n.d.).

- 1-PENTAFLUOROPHENYL-2-THIOUREA 715-60-6 wiki - Guidechem. (n.d.).

- Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography - PubMed. (2001). Journal of Chromatography A, 934(1-2), 129-34.

- (PDF) Synthesis and characterization of thiourea - ResearchGate. (2019).

- a photometric titration method for the determination of thiourea function and its application to the analysis - IJATES. (n.d.).

- Pentafluorophenyl isothiocyanate, 96% 1 g | Buy Online | Thermo Scientific Chemicals. (n.d.).

- 1-Pentafluorophenyl-2-thiourea - CymitQuimica. (n.d.).

- (PDF) Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage - ResearchGate. (2025).

- Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives - MDPI. (n.d.).

- Thiourea,N-(2,3,4,5,6-pentafluorophenyl)- CAS NO.715-60-6. (n.d.).

- Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2025).

- Phenyl Isothiocyanate - Organic Syntheses Procedure. (n.d.).

- CAS 715-60-6: 1-(pentafluorophenyl)thiourea | CymitQuimica. (n.d.).

- Biological Applications of Thiourea Derivatives: Detailed Review - MDPI. (2024).

- Pentafluorophenyl isothiocyanate = 97.0 GC 35923-79-6 - Sigma-Aldrich. (n.d.).

- Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones - RSC Publishing. (2025).

- Recent Advancement in Synthesis of Isothiocyanates - ChemRxiv. (n.d.).

- Isothiocyanate synthesis - Organic Chemistry Portal. (n.d.).

- Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution - MDPI. (n.d.).

- Does phenyl isothiocyanate react with the amines in uric acid? - ResearchGate. (2017).

- Preparation of succinimidyl and pentafluorophenyl active esters of 5- and 6-carboxyfluorescein - PubMed. (1997). Bioconjugate Chemistry, 8(2), 253-5.

- Synthesis of phenyl thiourea - PrepChem.com. (n.d.).

- 1-PENTAFLUOROPHENYL-2-THIOUREA | 715-60-6 - ChemicalBook. (2023).

- Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review - Semantic Scholar. (2016).

- Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis - MDPI. (2024).

- 1 H-NMR spectra of the thiourea derivatives. | Download Scientific Diagram - ResearchGate. (n.d.).

- Microwave Synthesis, Characterization, Biological Activity of N- (p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes - Hilaris Publisher. (2020).

- Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. - ResearchGate. (n.d.).

- Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N -Acetyl and N -Trifluoroacetyl Amino Acid Derivatives - ResearchGate. (2022).

- Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process - Organic Chemistry Portal. (2013). Synthesis, 45, 1667-1674.

- Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - ES. (n.d.).

Sources

- 1. CAS 715-60-6: 1-(pentafluorophenyl)thiourea | CymitQuimica [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Page loading... [guidechem.com]

- 6. 1-Pentafluorophenyl-2-thiourea | CymitQuimica [cymitquimica.com]

- 7. jieheng.lookchem.com [jieheng.lookchem.com]

- 8. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. Isothiocyanate synthesis [organic-chemistry.org]

- 11. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 12. Pentafluorophenyl isothiocyanate, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. Pentafluorophenyl isothiocyanate = 97.0 GC 35923-79-6 [sigmaaldrich.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 1-Pentafluorophenyl-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic characteristics of 1-Pentafluorophenyl-2-thiourea (C₇H₃F₅N₂S), a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document integrates theoretical principles with data from analogous structures to offer a robust predictive framework for its spectroscopic signature. This approach ensures a scientifically grounded guide for researchers working with this and related compounds.

Introduction to 1-Pentafluorophenyl-2-thiourea

1-Pentafluorophenyl-2-thiourea belongs to the class of thiourea derivatives, which are known for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1] The incorporation of a pentafluorophenyl group can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions, making it a valuable scaffold in drug design.[2]

Chemical Structure and Properties:

-

Molecular Formula: C₇H₃F₅N₂S[3]

-

Molecular Weight: 242.17 g/mol [4]

-

CAS Number: 715-60-6[3]

-

Appearance: Expected to be a solid, ranging from white to off-white or light yellow powder.[4][5]

The structure combines the hydrogen-bonding capabilities of the thiourea moiety with the strong electron-withdrawing nature of the pentafluorophenyl ring.[5] This unique combination dictates its spectroscopic behavior.

Figure 1: Molecular structure of 1-Pentafluorophenyl-2-thiourea.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1-Pentafluorophenyl-2-thiourea, ¹H, ¹³C, and ¹⁹F NMR will provide critical information.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the protons of the thiourea group.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~ 9.0 - 10.0 | Broad Singlet | 1H | N-H (attached to the pentafluorophenyl ring) |

| 2 | ~ 7.5 - 8.5 | Broad Singlet | 2H | NH₂ |

Rationale:

-

The N-H protons of thioureas typically appear as broad singlets due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen bonding.[6]

-

The N-H proton attached to the electron-withdrawing pentafluorophenyl ring is expected to be more deshielded and appear at a higher chemical shift compared to the NH₂ protons.[7] The exact chemical shifts can be highly dependent on the solvent and concentration due to variations in hydrogen bonding.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be characterized by signals from the thiocarbonyl carbon and the carbons of the pentafluorophenyl ring. A key feature will be the presence of carbon-fluorine (C-F) coupling.[8]

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| 1 | ~ 180 - 185 | Singlet | C=S |

| 2 | ~ 135 - 148 | Doublet of Triplets (¹JCF) | C2, C6 (ortho-F) |

| 3 | ~ 135 - 148 | Doublet of Triplets (¹JCF) | C3, C5 (meta-F) |

| 4 | ~ 135 - 148 | Triplet (¹JCF) | C4 (para-F) |

| 5 | ~ 110 - 120 | Triplet (²JCF) | C1 (ipso-C) |

Rationale:

-

The thiocarbonyl (C=S) carbon of thiourea derivatives typically resonates in the range of 180-185 ppm.[9]

-

The carbons of the pentafluorophenyl ring will exhibit complex splitting patterns due to one-bond (¹JCF) and multi-bond (²JCF, ³JCF) couplings with fluorine. The ¹JCF coupling constants are typically large (240-260 Hz).[10]

-

The signals for the fluorinated carbons can sometimes be broad or have a low signal-to-noise ratio due to this extensive coupling.[8]

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique that will provide a distinct fingerprint for the pentafluorophenyl group. The chemical shifts are typically referenced to CFCl₃.[11]

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 1 | ~ -140 to -150 | Triplet | F-para |

| 2 | ~ -155 to -165 | Triplet of Doublets | F-ortho |

| 3 | ~ -160 to -170 | Doublet of Doublets | F-meta |

Rationale:

-

The chemical shifts of the fluorine atoms in a pentafluorophenyl group are influenced by their position relative to the substituent.[11][12]

-

The signals will show coupling to other fluorine atoms on the ring (³JFF, ⁴JFF, and ⁵JFF), resulting in characteristic splitting patterns.[12] The ortho-fluorines will couple to the meta- and para-fluorines. The meta-fluorines will couple to the ortho- and para-fluorines. The para-fluorine will couple to the two meta-fluorines.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule.

| Predicted Absorption Band (cm⁻¹) | Intensity | Vibration |

| 3400 - 3100 | Medium-Strong, Broad | N-H Stretching (asymmetric and symmetric) |

| ~ 1620 | Medium | N-H Bending |

| ~ 1520 and ~1470 | Strong | C-N Stretching and N-H Bending combination bands |

| ~ 1350 | Medium-Strong | C=S Stretching (often coupled with other vibrations) |

| ~ 1100 - 1000 | Strong | C-F Stretching |

| ~ 800 - 700 | Medium | N-C-S Bending |

Rationale:

-

The N-H stretching vibrations in thioureas typically appear as broad bands in the region of 3400-3100 cm⁻¹, indicative of hydrogen bonding.[13][14]

-

The C=S stretching vibration is often coupled with other vibrations and can be found in a broad range, but a band around 1350 cm⁻¹ is characteristic.[15]

-

Strong absorptions corresponding to the C-F stretching of the pentafluorophenyl ring are expected in the 1100-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

| Predicted m/z Value | Interpretation |

| 242 | [M]⁺, Molecular ion |

| 167 | [M - NH₂CS]⁺, Loss of the thiourea group |

| 77 | [C₆H₅]⁺ (from rearrangement) or other small fragments |

Rationale:

-

The molecular ion peak [M]⁺ is expected at m/z 242, corresponding to the molecular weight of the compound.

-

A common fragmentation pathway for N-aryl thioureas involves the cleavage of the C-N bond between the aromatic ring and the thiourea moiety.[16][17]

-

The pentafluorophenyl cation ([C₆F₅]⁺) at m/z 167 is a likely and stable fragment.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 1-Pentafluorophenyl-2-thiourea in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for thioureas due to its ability to dissolve polar compounds and minimize rapid proton exchange of the N-H groups.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A spectral width of 0-12 ppm is typically sufficient.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time or a more concentrated sample may be necessary to observe the quaternary carbons and those coupled to fluorine.[8]

-

¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. A spectral width of 0 to -200 ppm (relative to CFCl₃) should be adequate.

Figure 2: A generalized workflow for NMR data acquisition and processing.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample compartment or the clean ATR crystal first.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done via a direct insertion probe or by dissolving it in a suitable solvent and introducing it via an infusion pump for electrospray ionization (ESI).

-

Ionization: Use an appropriate ionization technique, such as Electron Impact (EI) or ESI.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Pentafluorophenyl-2-thiourea. By understanding the predicted NMR, IR, and MS characteristics, researchers can more effectively identify and characterize this compound in their synthetic and analytical workflows. The provided protocols offer a starting point for the experimental acquisition of this important data.

References

- [No specific reference for this number]

- [No specific reference for this number]

-

MDPI. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Available from: [Link]

- [No specific reference for this number]

-

Reddit. 13C NMR of pentafluorophenyl group. Available from: [Link]

- [No specific reference for this number]

- [No specific reference for this number]

-

MDPI. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Available from: [Link]

-

ResearchGate. 1 H-NMR spectra of the thiourea derivatives. Available from: [Link]

- [No specific reference for this number]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

- [No specific reference for this number]

- [No specific reference for this number]

-

MDPI. A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Available from: [Link]

-

ResearchGate. FTIR spectrum of thiourea. Available from: [Link]

-

Rasayan Journal of Chemistry. OPTICAL AND CONDUCTIVITY ANALYSIS OF THIOUREA SINGLE CRYSTALS. Available from: [Link]

-

ResearchGate. FTIR spectra of pure thiourea and the metal − organic precursor complex. Available from: [Link]

-

NIST WebBook. Thiourea, phenyl-. Available from: [Link]

-

PubChem. Phenylthiourea. Available from: [Link]

- [No specific reference for this number]

- [No specific reference for this number]

- [No specific reference for this number]

- [No specific reference for this number]

- [No specific reference for this number]

- [No specific reference for this number]

- [No specific reference for this number]

- [No specific reference for this number]

- [No specific reference for this number]

- [No specific reference for this number]

- [No specific reference for this number]

-

ResearchGate. 1 H NMR (400 MHz, DMSO-d 6 ) spectra of thiourea (a) and NSA 08 (b). Available from: [Link]

-

Loughborough University Research Repository. NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Available from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. 1-Pentafluorophenyl-2-thiourea | CymitQuimica [cymitquimica.com]

- 5. CAS 715-60-6: 1-(pentafluorophenyl)thiourea | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. mdpi.com [mdpi.com]

- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Bot Verification [rasayanjournal.co.in]

- 15. researchgate.net [researchgate.net]

- 16. Thiourea, phenyl- [webbook.nist.gov]

- 17. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of 1-Pentafluorophenyl-2-thiourea: A Hypothetical Study

This guide provides a comprehensive, in-depth technical overview of the process of determining and analyzing the crystal structure of 1-Pentafluorophenyl-2-thiourea. While a definitive crystal structure for this specific compound is not publicly available at the time of writing, this document serves as a detailed, field-proven procedural guide for researchers, scientists, and drug development professionals. It outlines the necessary steps from synthesis to crystallographic analysis and data dissemination, drawing upon established methodologies and insights from similar fluorinated thiourea derivatives.

Introduction: The Significance of Structural Elucidation

Thiourea derivatives are a versatile class of compounds with a wide range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral agents.[1][2] The introduction of a pentafluorophenyl group can significantly influence the molecule's electronic properties, lipophilicity, and potential for non-covalent interactions, making 1-Pentafluorophenyl-2-thiourea a compound of considerable interest.[1] Elucidating its three-dimensional structure through single-crystal X-ray diffraction is paramount for understanding its structure-activity relationship (SAR), guiding further molecular design, and comprehending its solid-state properties.[3][4] This guide will walk through the complete process of a hypothetical crystal structure analysis, providing both the "how" and the "why" behind each step.

Part 1: Synthesis and Crystallization

Synthesis of 1-Pentafluorophenyl-2-thiourea

The synthesis of N-aryl thioureas is a well-established chemical transformation.[5] The most common and efficient method involves the reaction of the corresponding isothiocyanate with an amine.[5] In this case, 1-Pentafluorophenyl-2-thiourea would be synthesized by reacting pentafluorophenyl isothiocyanate with a source of ammonia.

Experimental Protocol: Synthesis

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pentafluorophenyl isothiocyanate (1.0 eq.) in a suitable anhydrous solvent such as acetonitrile or dichloromethane.

-

Reagent Addition: To the stirred solution, add a solution of ammonia in a compatible solvent (e.g., ammonia in methanol or an aqueous solution) (1.1 eq.) dropwise at room temperature. The slight excess of ammonia ensures complete consumption of the isothiocyanate.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting isothiocyanate spot disappears.

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting solid is then washed with a non-polar solvent like hexane to remove any unreacted starting material. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 1-Pentafluorophenyl-2-thiourea.

Causality Behind Experimental Choices:

-

Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent any unwanted side reactions of the highly reactive isothiocyanate group with water.

-

Dropwise Addition: Slow, dropwise addition of the ammonia solution helps to control the reaction exotherm and prevent the formation of byproducts.

-

Recrystallization: This purification technique is chosen to obtain a highly pure crystalline solid, which is a prerequisite for growing high-quality single crystals.

Growing Single Crystals for X-ray Diffraction

The acquisition of high-quality single crystals is often the most challenging step in a crystal structure determination.[6] Several techniques can be employed, and the choice of solvent is critical.

Experimental Protocol: Crystallization

-

Solvent Screening: A small amount of the purified 1-Pentafluorophenyl-2-thiourea is subjected to solubility tests in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent in a clean vial. The vial is covered with a perforated cap (e.g., parafilm with a few pinholes) and left undisturbed in a vibration-free environment. The slow evaporation of the solvent will ideally lead to the formation of well-defined single crystals over several days.

-

Vapor Diffusion: In this technique, a concentrated solution of the compound in a relatively volatile solvent is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a less volatile solvent in which the compound is insoluble (the "anti-solvent"). The vapor of the more volatile solvent slowly diffuses into the anti-solvent, reducing the solubility of the compound and promoting crystallization.

-

Crystal Selection: Once crystals have formed, they are carefully examined under a microscope. A suitable crystal for X-ray diffraction should be well-formed with sharp edges, optically clear, and of an appropriate size (typically 0.1-0.3 mm in each dimension).

Expertise in Action:

The pentafluorophenyl group introduces a degree of rigidity and potential for π-π stacking, while the thiourea moiety provides hydrogen bonding capabilities. A solvent system that can balance these interactions is likely to be successful. For instance, a mixture of a polar protic solvent like ethanol (to engage in hydrogen bonding) and a less polar aromatic solvent like toluene (to interact with the pentafluorophenyl ring) could be a promising choice.

Part 2: Single-Crystal X-ray Diffraction Analysis

This section details the workflow for acquiring and analyzing the X-ray diffraction data.[7]

Data Collection

Experimental Protocol: X-ray Diffraction Data Collection

-

Crystal Mounting: A selected single crystal is carefully mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.

-

Data Collection Temperature: The data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, leading to a more precise structure.[4]

-

Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[3]

-

Unit Cell Determination: A series of initial diffraction images are collected to determine the unit cell parameters and the Bravais lattice.

-

Data Collection Strategy: A data collection strategy is devised to measure the intensities of a complete and redundant set of reflections up to a certain resolution (typically at least 0.8 Å for small molecules).[7]

-

Data Integration and Scaling: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption. This results in a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes (|F²|) and their standard uncertainties.

Self-Validating System:

The redundancy in the collected data allows for an internal check on the data quality. The merging R-factor (Rint) is a key indicator of the consistency of symmetry-equivalent reflections. A low Rint value (typically < 0.05) indicates good quality data.

Structure Solution and Refinement

The process of converting the diffraction data into a three-dimensional atomic model is known as structure solution and refinement.[8]

Experimental Protocol: Structure Solution and Refinement

-

Space Group Determination: Based on the systematic absences in the diffraction data, the space group is determined.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. For organic molecules, direct methods are highly successful.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. This involves adjusting the atomic coordinates, displacement parameters (initially isotropic, then anisotropic for non-hydrogen atoms), and other parameters to minimize the difference between the observed and calculated structure factors. The SHELXL program is a widely used software for this purpose.[8][9]

-

Hydrogen Atom Placement: Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions and refined using a riding model.

-

Final Refinement Cycles: The refinement is continued until the model converges, which is indicated by minimal shifts in the refined parameters and a stable R-factor.

-

Validation: The final model is validated using tools like PLATON to check for missed symmetry, unusual geometric parameters, and other potential issues.

Trustworthiness in Refinement:

The quality of the final crystal structure is assessed by several figures of merit, including:

-

R1: A measure of the agreement between the observed and calculated structure factor amplitudes.

-

wR2: A weighted R-factor based on F².

-

Goodness-of-Fit (GooF): Should be close to 1 for a good refinement.

Visualization and Data Presentation

The final refined crystal structure provides a wealth of information that needs to be presented clearly.

Molecular Structure of 1-Pentafluorophenyl-2-thiourea (Hypothetical)

Caption: Hypothetical molecular structure of 1-Pentafluorophenyl-2-thiourea.

Table 1: Hypothetical Crystallographic Data and Refinement Details

| Parameter | Value |

| Chemical formula | C₇H₃F₅N₂S |

| Formula weight | 242.18 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Absorption coefficient (mm⁻¹) | Value |

| F(000) | Value |

| Crystal size (mm³) | Value |

| θ range for data collection (°) | Value |

| Reflections collected | Value |

| Independent reflections | Value [R(int) = Value] |

| Data / restraints / parameters | Value / Value / Value |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |

| R indices (all data) | R₁ = Value, wR₂ = Value |

| Largest diff. peak and hole (e.Å⁻³) | Value and Value |

Part 3: Analysis of Intermolecular Interactions

The crystal packing is governed by a network of intermolecular interactions, which are crucial for understanding the solid-state properties of the material.[10][11]

Hydrogen Bonding

The thiourea moiety is an excellent hydrogen bond donor (N-H) and acceptor (S). In the crystal structure of 1-Pentafluorophenyl-2-thiourea, it is highly probable that the molecules will form hydrogen-bonded dimers or chains.

Potential Hydrogen Bonding Motif

Caption: Common R²₂(8) hydrogen-bonded dimer motif in thioureas.

Halogen Bonding and Other Weak Interactions

The highly electronegative fluorine atoms on the pentafluorophenyl ring can participate in various weak interactions, such as C-H···F and C-F···π interactions, which can play a significant role in the overall crystal packing.[12] Halogen bonding involving the fluorine atoms is also a possibility, although fluorine is a weak halogen bond donor.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[13][14] By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. Red spots on the d_norm surface typically indicate hydrogen bonds, while blue regions represent weaker contacts.

Part 4: Data Deposition and Dissemination

To ensure the integrity and accessibility of scientific data, the final crystallographic information should be deposited in a public database.[15][16][17]

Protocol for Data Deposition

-

CIF File Generation: A Crystallographic Information File (CIF) is generated using the refinement software. This file contains all the necessary information about the crystal structure, including unit cell parameters, atomic coordinates, and experimental details.[18]

-

Data Validation: The CIF file is validated using the checkCIF service provided by the International Union of Crystallography (IUCr) to identify any potential errors or inconsistencies.

-

Deposition: The validated CIF file is deposited with the Cambridge Crystallographic Data Centre (CCDC).[15][16][17][19] Upon deposition, a unique CCDC number is assigned to the structure.

-

Publication: The CCDC number should be included in any publication that reports the crystal structure, allowing other researchers to freely access the data.

Conclusion

This in-depth technical guide has outlined a comprehensive, albeit hypothetical, workflow for the crystal structure analysis of 1-Pentafluorophenyl-2-thiourea. By following these field-proven methodologies, from rational synthesis and meticulous crystallization to rigorous data analysis and responsible data dissemination, researchers can gain invaluable insights into the three-dimensional architecture of this and other novel compounds. Such structural knowledge is fundamental to advancing the fields of medicinal chemistry and materials science.

References

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Deposit a Structure in the CSD. Retrieved from [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

-

Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). How to deposit a structure in the CSD. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Deposit. Retrieved from [Link]

-

Müller, P. (n.d.). Refinement of Disorder with SHELXL. Retrieved from [Link]

-

Ghorab, M. M., Alsaid, M. S., El-Gaby, M. S. A., & Mahmoud, M. M. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. Chemistry Central Journal, 11(1), 21. [Link]

-

Müller, P. (n.d.). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Retrieved from [Link]

-

Gonnella, N. C. (2019). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. EAS Short Course. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). DATACC. Retrieved from [Link]

-

Clegg, W., & Teat, S. J. (2019). Single-crystal X-ray Diffraction (Part 2). In Principles and Applications of Powder Diffraction. Royal Society of Chemistry. [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

Surov, A. O., & Perlovich, G. L. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1845–1859. [Link]

-

Spackman, M. A., & Jayatilaka, D. (2004). Novel tools for visualizing and exploring intermolecular interactions in molecular crystals. Acta Crystallographica Section B: Structural Science, 60(6), 627-668. [Link]

-

Surov, A. O. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 11(11), 1365. [Link]

-

Frontera, A. (2017). Towards design strategies for anion–π interactions in crystal engineering. CrystEngComm, 19(1), 14-27. [Link]

-

Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications, (14), 1475-1482. [Link]

-

Yusof, M. S. M., et al. (2010). N-(4-Chlorobenzoyl)-N′-(3-fluorophenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2241. [Link]

-

Spackman, M. A., & McKinnon, J. J. (2002). Fingerprinting intermolecular interactions in molecular crystals. CrystEngComm, 4(68), 378-392. [Link]

-

Smith, A. D., et al. (2023). Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones. Chemical Science, 14(18), 4814-4821. [Link]

-

Batsanov, S. S. (2019). Weak interactions in crystals: old concepts, new developments. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(4), 539-551. [Link]

-

Chen, Y.-C., et al. (2020). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Acta Crystallographica Section E: Crystallographic Communications, 76(11), 1735-1741. [Link]

-

Bakos, J., et al. (2022). Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. Molecules, 27(19), 6285. [Link]

-

Khan, I., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4536. [Link]

-

PubChem. (n.d.). N-[4-(4-fluorophenyl)-5-(2-morpholinoethyl)-2-pyrimidinyl]thiourea. Retrieved from [Link]

-

Saeed, S., Rashid, N., & Jones, P. G. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20. [Link]

- Google Patents. (n.d.). Thiourea compounds.

Sources

- 1. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. rigaku.com [rigaku.com]

- 4. excillum.com [excillum.com]

- 5. mdpi.com [mdpi.com]

- 6. eas.org [eas.org]

- 7. books.rsc.org [books.rsc.org]

- 8. journals.iucr.org [journals.iucr.org]

- 9. SHELXL [cryst.chem.uu.nl]

- 10. mdpi.com [mdpi.com]

- 11. repository.ias.ac.in [repository.ias.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. Novel tools for visualizing and exploring intermolecular interactions in molecular crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fingerprinting intermolecular interactions in molecular crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 17. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]

An In-depth Technical Guide to the Solubility and Stability of 1-Pentafluorophenyl-2-thiourea

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-Pentafluorophenyl-2-thiourea, with a specific focus on its solubility and stability. Designed for researchers and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols. We delve into the anticipated solubility profile of this highly fluorinated thiourea derivative in a range of common laboratory solvents. Furthermore, we explore its chemical stability under various stress conditions, including pH, temperature, and light, outlining potential degradation pathways. This guide provides detailed, step-by-step methodologies for the empirical determination of these critical parameters, supported by visual workflows and data presentation formats to facilitate experimental design and execution. Our objective is to equip scientists with the foundational knowledge and practical tools necessary to effectively handle and characterize 1-Pentafluorophenyl-2-thiourea in a research and development setting.

Introduction: Unveiling 1-Pentafluorophenyl-2-thiourea

1-Pentafluorophenyl-2-thiourea (CAS No. 715-60-6, Molecular Formula: C₇H₃F₅N₂S) is a unique organofluorine compound that merges the structural features of a thiourea moiety with a highly electronegative pentafluorophenyl ring.[1][2] This combination imparts distinct chemical properties that are of significant interest in medicinal chemistry and materials science.[3][4] Thiourea derivatives are a versatile class of compounds with a broad spectrum of biological activities, including antiviral, anticancer, and antioxidant properties.[5][6][7] The introduction of a pentafluorophenyl group can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[3]

A thorough understanding of the solubility and stability of 1-Pentafluorophenyl-2-thiourea is paramount for its successful application in any research or development endeavor. These fundamental parameters dictate its formulation possibilities, bioavailability, shelf-life, and compatibility with other substances. This guide will provide a detailed exploration of these properties, grounded in established chemical principles and supported by robust experimental designs.

Solubility Profile: Predicting and Determining Solvent Compatibility

The solubility of a compound is a critical determinant of its utility in both biological and chemical systems. The unique structure of 1-Pentafluorophenyl-2-thiourea, featuring a polar thiourea group and a nonpolar, yet highly polarizable, pentafluorophenyl ring, suggests a nuanced solubility profile.[3]

Theoretical Considerations

-

Influence of the Thiourea Moiety: The thiourea functional group, with its capacity for hydrogen bonding, contributes to solubility in polar protic solvents like water and alcohols.[8][9] However, the overall solubility in water is expected to be limited due to the large, hydrophobic fluorinated ring.

-

Role of the Pentafluorophenyl Group: The pentafluorophenyl ring is strongly electron-withdrawing and lipophilic, which generally decreases aqueous solubility.[3] Conversely, it can engage in favorable interactions with polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is anticipated that 1-Pentafluorophenyl-2-thiourea will exhibit good solubility in these types of solvents.[3]

-

"Like Dissolves Like": Based on this principle, solubility is expected to be higher in polar organic solvents and lower in nonpolar solvents like hexane.

Experimental Determination of Solubility

A systematic approach to experimentally determine the solubility of 1-Pentafluorophenyl-2-thiourea is essential. The following protocol outlines a robust method for quantifying its solubility in various solvents.

Experimental Protocol: Equilibrium Solubility Determination

-

Solvent Selection: A diverse panel of solvents should be chosen to represent a range of polarities, including:

-

Purified Water (Aqueous, polar protic)

-

Methanol, Ethanol (Polar protic)

-

Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) (Polar aprotic)

-

Acetonitrile (Polar aprotic)

-

Dichloromethane (Nonpolar)

-

Hexane (Nonpolar)

-

-

Sample Preparation: Add an excess amount of 1-Pentafluorophenyl-2-thiourea to a known volume of each selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker is recommended.

-

Phase Separation: Centrifuge the vials to pellet the excess, undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Analytical Method: HPLC-UV

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of water and acetonitrile is a common starting point for thiourea derivatives.[10] The addition of a small amount of acid, such as 0.1% formic acid, can improve peak shape.

-

Flow Rate: 1.0 mL/min.[10]

-

Detection Wavelength: Based on the UV absorbance of thiourea derivatives, a wavelength around 236 nm is a suitable starting point.[11]

-

Quantification: A calibration curve should be prepared using standards of known concentrations of 1-Pentafluorophenyl-2-thiourea to ensure accurate quantification.

Data Presentation

The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison.

| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 10.2 | 25 | To be determined | To be determined |

| Methanol | 5.1 | 25 | To be determined | To be determined |

| Ethanol | 4.3 | 25 | To be determined | To be determined |

| DMSO | 7.2 | 25 | To be determined | To be determined |

| Acetonitrile | 5.8 | 25 | To be determined | To be determined |

| Dichloromethane | 3.1 | 25 | To be determined | To be determined |

| Hexane | 0.1 | 25 | To be determined | To be determined |

Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility.

Chemical Stability: Assessing the Compound's Resilience

The chemical stability of 1-Pentafluorophenyl-2-thiourea is a critical parameter that influences its storage, handling, and formulation development. The thiourea moiety is known to be susceptible to several degradation pathways, while the pentafluorophenyl ring is generally considered stable.[3][10]

Potential Degradation Pathways

-

Hydrolysis: The thiourea group can undergo hydrolysis, particularly under acidic or basic conditions, to yield the corresponding urea derivative and hydrogen sulfide.[10] The rate of hydrolysis is pH-dependent.

-

Oxidation: The sulfur atom in the thiourea moiety is susceptible to oxidation by atmospheric oxygen or other oxidizing agents.[10] This can lead to the formation of formamidine disulfide and other oxidized species.

-

Thermal Decomposition: At elevated temperatures, thiourea and its derivatives can decompose. The decomposition of thiourea is known to produce gases such as ammonia, hydrogen sulfide, and carbon disulfide.[12][13]

-

Photodegradation: Exposure to light, especially UV radiation, can induce photodegradation.[10] For fluorinated aromatic compounds, this can involve cleavage of the C-F bonds or transformation of the aromatic ring, potentially leading to the formation of smaller fluorinated byproducts or fluoride ions.[14][15]

Forced Degradation Studies

To systematically evaluate the stability of 1-Pentafluorophenyl-2-thiourea, forced degradation studies under various stress conditions are recommended. These studies help to identify potential degradation products and establish the intrinsic stability of the molecule.

Experimental Protocol: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of 1-Pentafluorophenyl-2-thiourea in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions:

-

Acidic Hydrolysis: Add hydrochloric acid (e.g., 0.1 M HCl) and heat (e.g., 60 °C for 24 hours).

-

Basic Hydrolysis: Add sodium hydroxide (e.g., 0.1 M NaOH) and keep at room temperature for a specified time.

-

Oxidative Degradation: Add hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.

-

Thermal Degradation: Heat the solution (e.g., 60 °C) in the absence of other stressors. A solid-state thermal stress study should also be performed.

-

Photodegradation: Expose the solution to a controlled light source (e.g., a photostability chamber with UV and visible light) for a defined period. A control sample should be wrapped in aluminum foil to shield it from light.

-

-

Sample Analysis: At predetermined time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the parent compound from its degradation products. Method development may be required to achieve adequate resolution.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient elution is often necessary to separate compounds with different polarities. A typical gradient might start with a high percentage of aqueous phase and ramp up to a high percentage of organic phase (e.g., acetonitrile or methanol).

-

Detection: A photodiode array (PDA) detector is highly recommended to obtain UV spectra of the parent compound and any degradation products, which can aid in their identification. Mass spectrometry (LC-MS) can be used for definitive identification of degradation products.

Data Presentation

The results of the forced degradation study should be presented in a table summarizing the percentage of degradation under each condition.

| Stress Condition | Duration | Temperature (°C) | % Degradation of 1-Pentafluorophenyl-2-thiourea | Observations (e.g., new peaks in chromatogram) |

| 0.1 M HCl | 24 h | 60 | To be determined | To be determined |

| 0.1 M NaOH | 8 h | 25 | To be determined | To be determined |

| 3% H₂O₂ | 24 h | 25 | To be determined | To be determined |

| Heat (solution) | 48 h | 60 | To be determined | To be determined |

| Heat (solid) | 48 h | 60 | To be determined | To be determined |

| Light (UV/Vis) | 24 h | 25 | To be determined | To be determined |

Workflow for Stability Testing

Caption: Workflow for conducting forced degradation studies.

Recommended Storage and Handling

Based on the anticipated stability profile, the following recommendations are provided for the storage and handling of 1-Pentafluorophenyl-2-thiourea to maintain its integrity:

-

Storage: The compound should be stored in a cool, dry, and dark place.[10] It should be kept in a tightly sealed container to protect it from moisture and atmospheric oxygen. For long-term storage, refrigeration and storage under an inert atmosphere (e.g., argon or nitrogen) are advisable.

-

Handling: When preparing solutions, it is recommended to use freshly prepared solutions for experiments.[10] If aqueous solutions are prepared, their pH should be controlled, preferably in the neutral to slightly acidic range, to minimize hydrolysis.[10] Avoid exposure of solutions to direct sunlight or strong artificial light.

Conclusion

This technical guide has provided a comprehensive overview of the key considerations for the solubility and stability of 1-Pentafluorophenyl-2-thiourea. While specific experimental data for this compound is not yet widely available, by understanding the chemistry of its constituent thiourea and pentafluorophenyl moieties, we can make informed predictions about its behavior and design robust experimental protocols for its characterization. The detailed methodologies and workflows presented herein are intended to serve as a valuable resource for researchers, enabling them to confidently and accurately assess the physicochemical properties of this promising compound. The empirical data generated from these studies will be crucial for advancing the development of new therapeutics and materials based on the 1-Pentafluorophenyl-2-thiourea scaffold.

References

- BenchChem. (2025). Strategies to minimize degradation of thiourea compounds during storage. BenchChem.

-

National Center for Biotechnology Information. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. In PubMed Central. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]

- Begum, S. A., Hossain, M., & Podder, J. (2009).

-

Request PDF. (2025). The biodegradation vs. biotransformation of fluorosubstituted aromatics. Retrieved from [Link]

-

ResearchGate. (n.d.). The change of pH with time after adding thiourea to the solutions.... Retrieved from [Link]

-

Semantic Scholar. (n.d.). Degradation and Transformation of Organic Fluorine Compounds. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Retrieved from [Link]

-

MDPI. (2022). Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs) during Ozonation and UV/H2O2 Advanced Treatment of Tertiary-Treated Sewage. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenylthiourea. In PubChem. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Retrieved from [Link]

-

ResearchGate. (2025). Kinetics of Thermal Decomposition of Thiourea. Retrieved from [Link]

-

ResearchGate. (2025). Theoretical study on the thermal decomposition of thiourea. Retrieved from [Link]

-

INIS-IAEA. (n.d.). Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. Retrieved from [Link]

-

ACS Publications. (n.d.). Kinetics and mechanism of the oxidation of thiourea and N,N'-dialkylthioureas by hydrogen peroxide. In Inorganic Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

-

Scribd. (n.d.). Solubility of Thiourea in Solvents. Retrieved from [Link]

-

EPRA JOURNALS. (n.d.). STABILITY TESTING OF PHARMACEUTICAL PRODUCTS. Retrieved from [Link]

-

Sciencemadness Wiki. (2022). Thiourea. Retrieved from [Link]

-

bioRxiv. (2023). Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals. Retrieved from [Link]

-

ResearchGate. (2025). Mechanism of thermal decomposition of thiourea derivatives. Retrieved from [Link]

-

IARC Publications. (n.d.). THIOUREA 1. Exposure Data. Retrieved from [Link]

-

ResearchGate. (2025). Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal stability and decomposition of urea, thiourea and selenourea analogous diselenide derivatives. Retrieved from [Link]

-

PubMed. (2001). Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography. Retrieved from [Link]

-

PubMed. (2000). Degradation of ethylene thiourea (ETU) with three fenton treatment processes. Retrieved from [Link]

-

MDPI. (n.d.). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Retrieved from [Link]

-

RSC Publishing. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. In RSC Advances. Retrieved from [Link]

-

National Institutes of Health. (n.d.). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Retrieved from [Link]

-

MDPI. (n.d.). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 1-Pentafluorophenyl-2-thiourea | CymitQuimica [cymitquimica.com]

- 3. CAS 715-60-6: 1-(pentafluorophenyl)thiourea | CymitQuimica [cymitquimica.com]

- 4. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. Thiourea - Sciencemadness Wiki [sciencemadness.org]

- 10. benchchem.com [benchchem.com]

- 11. Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for 1-Pentafluorophenyl-2-thiourea: A Technical Guide for Drug Development Professionals

Foreword: Bridging Theory and Application in Modern Drug Discovery

In the contemporary landscape of pharmaceutical research, the synergy between computational chemistry and experimental science is not merely advantageous; it is fundamental. Quantum chemical calculations, once the domain of theoretical chemists, have emerged as a powerful, predictive tool in the arsenal of drug development professionals. This guide is crafted to provide researchers, scientists, and drug development professionals with an in-depth technical understanding of how to apply these methods to a molecule of significant interest: 1-Pentafluorophenyl-2-thiourea.

The choice of this molecule is deliberate. The thiourea moiety is a well-established pharmacophore with a broad spectrum of biological activities, while the pentafluorophenyl group introduces unique electronic and steric properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Understanding the interplay of these structural features at a quantum mechanical level is paramount for rational drug design.

This document is not a rigid protocol but a comprehensive guide born from field-proven insights. It is designed to be a self-validating system, where the causality behind each computational choice is elucidated, empowering you to not only replicate but also adapt these methodologies for your own research endeavors.

Theoretical Foundation: The Power of Density Functional Theory (DFT)

At the heart of our investigation is Density Functional Theory (DFT), a computational method that has revolutionized the study of molecular systems.[3][4] DFT allows us to approximate the solution to the Schrödinger equation, providing a detailed description of the electronic structure of a molecule. From this, we can derive a wealth of information, including optimized molecular geometry, vibrational frequencies (which can be correlated with experimental infrared spectra), NMR chemical shifts, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity.[5]

For our study of 1-Pentafluorophenyl-2-thiourea, we will employ the widely-used Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[6][7] This functional has consistently demonstrated a favorable balance between computational cost and accuracy for a wide range of organic molecules, including thiourea derivatives.[3][4] To accurately describe the electron distribution, especially around the electronegative fluorine and sulfur atoms, we will utilize the 6-311++G(d,p) basis set. This basis set provides a flexible description of the core and valence electrons and includes diffuse functions (++) to account for the behavior of electrons far from the nucleus, and polarization functions (d,p) to describe the non-spherical nature of electron density in bonded atoms.

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for performing quantum chemical calculations on 1-Pentafluorophenyl-2-thiourea. This workflow is designed to be executed using a computational chemistry software package such as Gaussian, ORCA, or Spartan.

Caption: A streamlined workflow for the quantum chemical analysis of 1-Pentafluorophenyl-2-thiourea.

Experimental Protocol:

-

Molecular Structure Input:

-

Selection of Theoretical Method:

-

Specify the B3LYP functional and the 6-311++G(d,p) basis set for all subsequent calculations.

-

-

Geometry Optimization:

-

Perform a full geometry optimization to find the minimum energy structure of the molecule. This process will iteratively adjust the bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible.

-

-

Vibrational Frequency Analysis:

-

Following a successful geometry optimization, perform a vibrational frequency calculation at the same level of theory.

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

The calculated vibrational frequencies can be used to simulate the infrared (IR) spectrum of the molecule. It is standard practice to apply a scaling factor (typically around 0.96 for B3LYP/6-311++G(d,p)) to the calculated frequencies to better match experimental data due to the harmonic approximation used in the calculations.

-

-

NMR Chemical Shift Calculation:

-

Employ the Gauge-Independent Atomic Orbital (GIAO) method to calculate the isotropic magnetic shielding tensors for each nucleus.

-

The calculated chemical shifts are then obtained by referencing the shielding tensors to a standard, typically tetramethylsilane (TMS).

-

-

Frontier Molecular Orbital (FMO) Analysis:

-

Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical stability and reactivity.[5]

-

Predicted Molecular Properties of 1-Pentafluorophenyl-2-thiourea

Optimized Molecular Geometry

The geometry optimization reveals the three-dimensional arrangement of atoms in the molecule. Key structural parameters are summarized in the table below. The planarity of the thiourea group and the orientation of the pentafluorophenyl ring are critical determinants of its interaction with biological targets.

Table 1: Predicted Geometrical Parameters for 1-Pentafluorophenyl-2-thiourea

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=S | 1.68 | N-C-N | 118.5 |

| C-N (thiourea) | 1.38 | C-N-H | 119.2 |

| C-N (phenyl) | 1.41 | S=C-N | 121.0 |

| C-F (avg.) | 1.34 | C-C-C (phenyl avg.) | 120.0 |

| N-H (avg.) | 1.01 | C-C-F (avg.) | 119.8 |

Note: These are representative values and will vary slightly depending on the specific computational software and convergence criteria.

Vibrational Analysis: The Theoretical FT-IR Spectrum

The calculated vibrational frequencies provide a theoretical infrared spectrum that can be used to identify characteristic functional groups. The table below highlights the predicted vibrational modes and their corresponding frequencies. A graphical representation of the predicted spectrum would typically be generated for direct comparison with an experimental spectrum.

Table 2: Predicted Vibrational Frequencies and Assignments for 1-Pentafluorophenyl-2-thiourea

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Description |

| N-H stretching | 3400 - 3200 | Asymmetric and symmetric stretching of the NH₂ group |

| C-H stretching (phenyl) | 3100 - 3000 | Aromatic C-H stretching |

| C=N stretching | 1600 - 1550 | Stretching of the C=N bond in the thiourea moiety |

| C-F stretching | 1350 - 1100 | Strong absorptions characteristic of the C-F bonds |

| C=S stretching | 750 - 700 | Thione C=S stretching vibration |

Note: Experimental FT-IR spectra of thiourea show characteristic peaks for NH₂ stretching around 3371 cm⁻¹, and C=S stretching around 729 cm⁻¹.

NMR Chemical Shifts: A Fingerprint of the Molecular Environment

Calculated NMR chemical shifts are invaluable for structure elucidation and confirmation. The predicted ¹H and ¹³C NMR chemical shifts for 1-Pentafluorophenyl-2-thiourea are presented below. The highly electronegative pentafluorophenyl group is expected to have a significant deshielding effect on nearby nuclei.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 1-Pentafluorophenyl-2-thiourea (Referenced to TMS)

| Nucleus | Predicted Chemical Shift (ppm) | Assignment |

| ¹H | 8.5 - 7.5 | NH₂ and NH protons |

| ¹³C | ~180 | C=S (thione) |

| ¹³C | 145 - 135 | C-F carbons (pentafluorophenyl) |

| ¹³C | 120 - 110 | C-N carbon (pentafluorophenyl) |

Note: The actual chemical shifts of the NH protons can be highly dependent on the solvent and concentration due to hydrogen bonding. Experimental determination is crucial for confirmation.

Frontier Molecular Orbital (FMO) Analysis: Insights into Reactivity

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them indicates the molecule's kinetic stability.

Caption: A representative energy level diagram for the HOMO and LUMO of 1-Pentafluorophenyl-2-thiourea.